molecular formula C16H17FO7 B11824113 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose

Cat. No.: B11824113
M. Wt: 340.30 g/mol
InChI Key: JMEMYKBTQDHFEB-QFBZGTDSSA-N
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Description

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is a ribofuranose nucleoside analogue. This compound is characterized by its unique structure, which includes acetyl and benzoyl groups, as well as a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose typically involves multiple steps. One common method starts with the ribose sugar, which undergoes a series of acetylation and benzoylation reactions. The fluorine atom is introduced through a fluorination reaction. The reaction conditions often involve the use of thionyl chloride, methyl alcohol, and other reagents at controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and more efficient processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose involves its incorporation into nucleic acids, where it acts as an antimetabolite. This means it can interfere with DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, and the pathways affected are those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-3-fluoro-D-ribofuranose is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity. This makes it a valuable compound for research into nucleoside analogues and their potential therapeutic applications .

Properties

Molecular Formula

C16H17FO7

Molecular Weight

340.30 g/mol

IUPAC Name

[(2R,3R,4S)-4,5-diacetyloxy-3-fluorooxolan-2-yl]methyl benzoate

InChI

InChI=1S/C16H17FO7/c1-9(18)22-14-13(17)12(24-16(14)23-10(2)19)8-21-15(20)11-6-4-3-5-7-11/h3-7,12-14,16H,8H2,1-2H3/t12-,13-,14-,16?/m1/s1

InChI Key

JMEMYKBTQDHFEB-QFBZGTDSSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@H](OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F

Canonical SMILES

CC(=O)OC1C(C(OC1OC(=O)C)COC(=O)C2=CC=CC=C2)F

Origin of Product

United States

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